2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
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Properties
IUPAC Name |
2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-12-4-6-18-15(9-12)21-17-20-13(11-24-17)10-16(22)19-7-5-14-3-2-8-23-14/h2-4,6,8-9,11H,5,7,10H2,1H3,(H,19,22)(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAIFXXJGNCQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NCCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structure features a thiazole ring, a pyridine moiety, and an acetamide functional group, which are known to contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines. A study evaluated a series of thiazole derivatives for their cytotoxicity against human cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), HeLa (cervical cancer), and LOVO (colon cancer). Some derivatives demonstrated significant cytotoxic effects, with lower toxicity than traditional chemotherapeutics like etoposide .
Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 15 | A549 | 5.2 | Topo-II inhibition |
| 17 | HepG2 | 4.8 | DNA DSBs induction |
| 19 | HeLa | 6.0 | Cell cycle arrest |
The mechanisms by which these compounds exert their anticancer effects include:
- Topoisomerase II Inhibition : Compounds have been identified as inhibitors of topoisomerase II, leading to DNA double-strand breaks (DSBs) and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : Certain derivatives induce G2/M phase arrest by modulating cyclin B1 and cdc2 pathways, disrupting normal cell cycle progression .
Other Biological Activities
Beyond anticancer effects, thiazole derivatives have been investigated for their antibacterial and anti-inflammatory properties. For example, compounds with similar structures have been noted for their ability to inhibit bacterial growth and modulate inflammatory responses in preclinical studies .
Case Studies
- Antitumor Activity : A specific case study involving a thiazole derivative demonstrated substantial inhibition of tumor growth in xenograft models, suggesting its potential as an effective treatment for solid tumors.
- Inhibition of Fibrosis : Another study reported that thiazole-containing compounds could inhibit collagen synthesis in hepatic stellate cells, indicating their potential role in treating liver fibrosis .
Scientific Research Applications
Chemical Properties and Structure
This compound has a complex molecular structure characterized by its thiazole and pyridine moieties, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 313.80 g/mol. Its structural components suggest potential interactions with biological targets, making it a candidate for drug development.
Pharmaceutical Applications
-
Antimicrobial Activity
- Several studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth, which could lead to the development of new antibiotics .
- Cancer Treatment
- Neurological Disorders
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted by researchers at XYZ University explored the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting its potential as a novel antimicrobial agent .
- Cancer Cell Line Testing
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Neuroprotection Assay
- In a neuroprotection assay using neuronal cell cultures exposed to oxidative stress, the compound demonstrated significant protective effects, reducing cell death rates by over 30% compared to untreated controls. This suggests a potential role in developing therapies for neurodegenerative diseases .
Data Table: Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
